molecular formula C17H28N4O4S B2631988 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione CAS No. 371127-58-1

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2631988
CAS RN: 371127-58-1
M. Wt: 384.5
InChI Key: QCSOKAKBFOYLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione, also known as DPTP, is a purine-based compound that has gained attention in recent years due to its potential applications in scientific research. In

Scientific Research Applications

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidine derivatives have shown promising antimicrobial properties. In a study by Hilmy et al., several new derivatives were synthesized and evaluated. Some of these compounds exhibited antimicrobial activity comparable to Gentamicin, a commonly used antibiotic . Further research in this area could lead to novel antibacterial agents.

Antiviral Activity

The same pyrrolo[2,3-d]pyrimidine derivatives were also tested for antiviral activity. Compared to Ribavirin, a known antiviral drug, some of these compounds demonstrated significant antiviral effects. This includes activity against Newcastle disease, a viral infection . Investigating their mechanisms of action and potential use against other viruses could be valuable.

Adenosine Receptor Modulation

Compounds with pyrrolo[2,3-d]pyrimidine moieties have been investigated as adenosine A1 and A3 receptor modulators. These receptors play roles in various physiological processes, including neurotransmission and immune response. Further studies could explore their therapeutic potential.

properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-3-4-5-6-7-8-9-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-11-12(23)10-22/h12,22-23H,3-11H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSOKAKBFOYLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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